molecular formula C20H34CoO4 B1581374 Cyclohexanebutanoic acid, cobalt(2+) salt CAS No. 38582-17-1

Cyclohexanebutanoic acid, cobalt(2+) salt

Cat. No.: B1581374
CAS No.: 38582-17-1
M. Wt: 397.4 g/mol
InChI Key: YBXHPSXGXLGNBR-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Cyclohexanebutanoic acid, cobalt(2+) salt, also known as Cobalt(II) 4-cyclohexylbutanoate, is primarily used as a catalyst in chemical reactions . The primary targets of this compound are the reactants in these reactions, particularly in processes such as hydroformylation and carboalkoxylation .

Mode of Action

The compound interacts with its targets by accelerating the overall reaction . The cobalt ion in the compound is capable of undergoing a one-electron switch that catalyzes the decomposition of intermediate compounds in the reaction . This interaction results in the transformation of the reactants into the desired products .

Biochemical Pathways

The compound affects the biochemical pathways involved in the hydroformylation and carboalkoxylation reactions . These reactions involve the conversion of alkenes into aldehydes or esters, respectively . The downstream effects include the production of these compounds, which have various applications in the chemical industry .

Result of Action

The result of the compound’s action is the acceleration of the chemical reactions it catalyzes, leading to the efficient production of the desired products On a molecular level, this involves the transformation of the reactants into different compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . For example, the presence of nitrogen bases can promote the carboalkoxylation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanebutanoic acid, cobalt(2+) salt can be synthesized through the reaction of cyclohexanebutanoic acid with cobalt(II) salts. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanebutanoic acid, cobalt(2+) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanebutanoic acid, cobalt(2+) salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanebutanoic acid, cobalt(2+) salt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in specific organic reactions sets it apart from other cobalt(II) salts .

Properties

IUPAC Name

cobalt(2+);4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXHPSXGXLGNBR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, cobalt(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038582171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9068116
Record name Cyclohexanebutanoic acid, cobalt(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38582-17-1
Record name Cyclohexanebutanoic acid, cobalt(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038582171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, cobalt(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid, cobalt(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt bis(4-cyclohexylbutyrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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